molecular formula C9H5F5O B13471416 4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde

4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde

Cat. No.: B13471416
M. Wt: 224.13 g/mol
InChI Key: KBUVDDNDHRXVIJ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with difluoromethyl and trifluoromethyl reagents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid

    Reduction: 4-(Difluoromethyl)-3-(trifluoromethyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Difluoromethyl)benzaldehyde: Lacks the trifluoromethyl group, leading to variations in its applications and biological activity.

    3-(Trifluoromethyl)benzaldehyde:

Uniqueness

4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5F5O

Molecular Weight

224.13 g/mol

IUPAC Name

4-(difluoromethyl)-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H5F5O/c10-8(11)6-2-1-5(4-15)3-7(6)9(12,13)14/h1-4,8H

InChI Key

KBUVDDNDHRXVIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)C(F)F

Origin of Product

United States

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